ORAC Peroxyl Radical Scavenging Comparison
In a systematic head-to-head study of 14 purified anthocyanins using the automated ORAC (oxygen radical absorbance capacity) assay against peroxyl radicals, pelargonidin-3,5-diglucoside (pelargonin) exhibited the lowest antioxidant activity with an ORAC slope of 1.067 ± 0.043, equivalent to Trolox on a molar basis. By contrast, cyanidin-3-glucoside (kuromanin) displayed a 3.27-fold higher ORAC slope of 3.491 ± 0.011; cyanidin-3,5-diglucoside (cyanin) showed a 58 % higher slope of 1.689; and pelargonidin-3-glucoside (callistephin) showed a 46 % higher slope of 1.560 [1]. This ranking positions pelargonin as a low-ORAC anthocyanin whose diglucosylation at the 3,5-positions markedly attenuates peroxyl radical scavenging compared to monoglucosylated or aglycone forms.
| Evidence Dimension | ORAC peroxyl radical scavenging activity (slope of μM Trolox equivalent per μM compound) |
|---|---|
| Target Compound Data | Pelargonidin-3,5-diglucoside (pelargonin): ORAC slope = 1.067 ± 0.043 |
| Comparator Or Baseline | Cyanidin-3-glucoside (kuromanin): 3.491; Cyanidin-3,5-diglucoside (cyanin): 1.689; Pelargonidin (aglycone): 1.540; Pelargonidin-3-glucoside (callistephin): 1.560; Delphinidin: 1.809; Malvidin-3,5-diglucoside (malvin): 1.550 |
| Quantified Difference | Pelargonin ORAC is 69% lower than cyanidin-3-glucoside, 37% lower than cyanidin-3,5-diglucoside, and 31% lower than pelargonidin-3-glucoside |
| Conditions | ORAC assay (COBAS FARA II centrifugal analyzer); β-phycoerythrin target; AAPH (4 mM) as peroxyl radical generator; phosphate buffer pH 7.0; 0.2% DMSO; anthocyanin concentration range 0.25–1 μM |
Why This Matters
Researchers procuring anthocyanins for antioxidant studies must not assume equipotency: pelargonin is the weakest ORAC performer in its class, which may be advantageous for studies requiring a low-background antioxidant control or for investigating glycosylation-dependent attenuation of radical scavenging.
- [1] Wang H, Cao G, Prior RL. Oxygen Radical Absorbing Capacity of Anthocyanins. J. Agric. Food Chem. 1997; 45(2): 304–309. View Source
